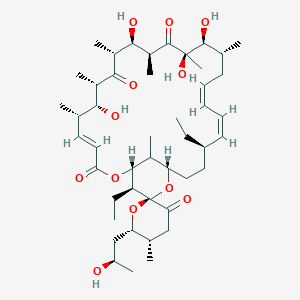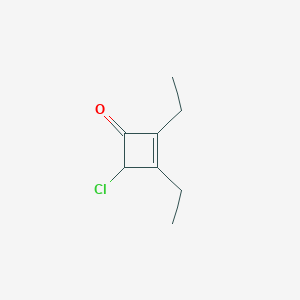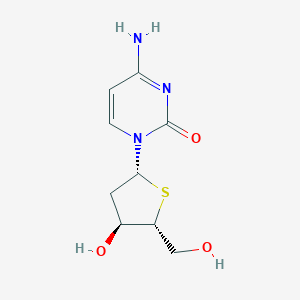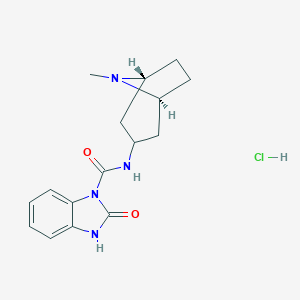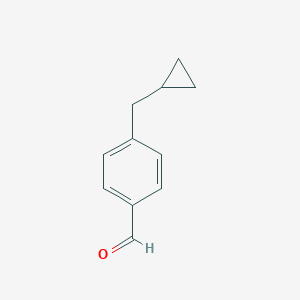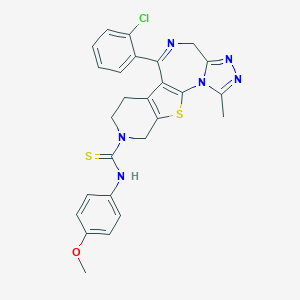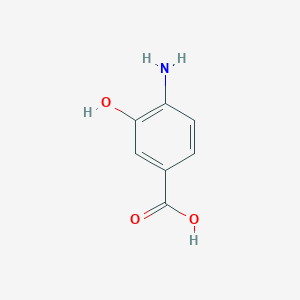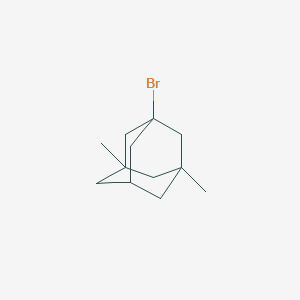![molecular formula C8H10N2 B142424 2-Azabicyclo[2.2.1]hept-5-ene-2-acetonitrile CAS No. 130687-33-1](/img/structure/B142424.png)
2-Azabicyclo[2.2.1]hept-5-ene-2-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azabicyclo[2.2.1]hept-5-ene-2-acetonitrile, also known as 2-Acetonitrile-2-azabicyclo[2.2.1]heptane (ABCH), is a bicyclic nitrogen-containing compound that has gained significant attention in the field of organic chemistry due to its unique structural features and potential applications in various scientific research fields.
Wirkmechanismus
The mechanism of action of ABCH is not fully understood, but it is believed to involve the interaction of the bicyclic ring system with biological targets, such as enzymes and receptors. ABCH has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine, which is involved in memory and cognitive function.
Biochemical and Physiological Effects:
ABCH has been shown to have a range of biochemical and physiological effects, including anticholinesterase activity, neuroprotective effects, and anticonvulsant activity. ABCH has also been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ABCH is its unique structural features, which make it a versatile building block for the synthesis of complex organic molecules. However, ABCH is also a relatively complex molecule, which can make its synthesis challenging. Additionally, the mechanism of action of ABCH is not fully understood, which can make it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are many potential future directions for research on ABCH, including the development of new synthetic methods for its preparation, the investigation of its potential as a scaffold for the development of new drugs, and the exploration of its biological activity in different systems and organisms. Additionally, the use of ABCH as a precursor for the synthesis of novel materials with unique properties is an area of growing interest.
Wissenschaftliche Forschungsanwendungen
ABCH has been widely used in various scientific research fields, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, ABCH can be used as a chiral building block for the synthesis of complex organic molecules. In medicinal chemistry, ABCH has been investigated for its potential as a scaffold for the development of new drugs, particularly for the treatment of neurological disorders. In materials science, ABCH has been used as a precursor for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
130687-33-1 |
|---|---|
Produktname |
2-Azabicyclo[2.2.1]hept-5-ene-2-acetonitrile |
Molekularformel |
C8H10N2 |
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile |
InChI |
InChI=1S/C8H10N2/c9-3-4-10-6-7-1-2-8(10)5-7/h1-2,7-8H,4-6H2 |
InChI-Schlüssel |
IXLYSWLDWQZJPO-UHFFFAOYSA-N |
SMILES |
C1C2CN(C1C=C2)CC#N |
Kanonische SMILES |
C1C2CN(C1C=C2)CC#N |
Synonyme |
2-Azabicyclo[2.2.1]hept-5-ene-2-acetonitrile(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


